molecular formula C17H18N6 B1671817 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 1160597-27-2

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Cat. No.: B1671817
CAS No.: 1160597-27-2
M. Wt: 306.4 g/mol
InChI Key: HFNKQEVNSGCOJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor primarily targeting Janus kinase (JAK) pathways. This compound has garnered significant attention in the field of oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.

  • Molecular Formula : C17H18N6
  • Molecular Weight : 306.365 Da
  • CAS Number : 941685-37-6

Ruxolitinib selectively inhibits JAK1 and JAK2 enzymes, which are crucial for the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function. By blocking these pathways, Ruxolitinib can reduce inflammation and inhibit the proliferation of malignant cells.

In Vitro Studies

In vitro studies have demonstrated that Ruxolitinib effectively inhibits the proliferation of several cancer cell lines, including those derived from lymphoma and leukemia. The compound's potency is attributed to its ability to disrupt JAK-mediated signaling pathways, leading to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.5JAK2 inhibition, reduced cell viability
HL-60 (Acute Myeloid)0.8Induction of apoptosis via JAK inhibition
U937 (Lymphoma)0.6Suppression of cytokine signaling

In Vivo Studies

Animal models have further validated the efficacy of Ruxolitinib in reducing tumor burden in xenograft models of human cancers. Treatment with Ruxolitinib resulted in significant tumor regression and prolonged survival in mice bearing JAK-dependent tumors.

Clinical Applications

Ruxolitinib is clinically approved for the treatment of:

  • Myelofibrosis : A type of bone marrow cancer characterized by the overproduction of fibrous tissue.
  • Polycythemia Vera : A blood disorder that leads to an increased number of red blood cells.

Case Studies

  • Myelofibrosis Treatment :
    • A study involving patients with myelofibrosis showed that Ruxolitinib significantly improved symptoms such as splenomegaly and anemia compared to placebo controls.
    • Patients reported improved quality of life metrics and reduced need for transfusions.
  • Polycythemia Vera :
    • In a clinical trial, Ruxolitinib was found to effectively control hematocrit levels in patients resistant or intolerant to hydroxyurea.
    • The treatment led to a marked reduction in thrombotic events associated with the disease.

Safety Profile

While Ruxolitinib has shown considerable efficacy, it is associated with potential side effects including:

  • Thrombocytopenia (low platelet count)
  • Anemia
  • Increased risk of infections due to immunosuppression

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile .
  • Molecular Formula : C₁₇H₁₈N₆ .
  • CAS Number : 941678-49-5 .

Pharmacological Profile :
This compound, marketed as Ruxolitinib , is a selective Janus kinase (JAK) inhibitor approved for myelofibrosis and polycythemia vera. It targets JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM, respectively, demonstrating high specificity . The (3R)-stereochemistry is critical for activity, as enantiomeric forms (e.g., S-isomers) exhibit reduced efficacy .

Structural Features :

  • Core : Pyrrolo[2,3-d]pyrimidine fused to a pyrazole ring.
  • Substituents : Cyclopentyl group and propanenitrile chain at the 3-position .
  • Salts : Phosphate and trifluoroacetate salts enhance solubility and stability .

Comparison with Structurally Related Compounds

JAK Inhibitors with Pyrrolopyrimidine/Pyrrolopyridine Cores

Compound Name Molecular Formula Key Structural Differences Target Selectivity Development Stage Reference
Ruxolitinib C₁₇H₁₈N₆ Pyrrolo[2,3-d]pyrimidine, (3R)-configuration JAK1/JAK2 (IC₅₀ <5 nM) Approved (FDA/EMA)
Comparative 1 <sup>†</sup> C₁₇H₁₆N₆ Pyrrolo[2,3-b]pyridine core Broad JAK inhibition Preclinical
Comparative 3 <sup>†</sup> C₁₈H₂₀N₆ Cyclopentane ring with extended nitrile chain JAK3-preferential (IC₅₀ ~10 nM) Phase I trials
Azetidine Derivative <sup>‡</sup> C₁₅H₁₆Cl₂N₆O₂ Azetidine ring, dichloroacetate salt JAK3-selective (IC₅₀ 1.2 nM) Preclinical

<sup>†</sup>From ; <sup>‡</sup>From .

Key Observations :

  • Ring Size and Substituents : The azetidine derivative () exhibits JAK3 selectivity due to its smaller ring size and dichloroacetate salt, which may improve binding to the JAK3 ATP pocket .
  • Stereochemistry : The (3R)-configuration in Ruxolitinib is essential; the (3S)-isomer (e.g., S-Ruxolitinib in ) shows diminished activity .

Glucuronide/Keto Derivatives :

  • 3-Hydroxy-cyclopentyl-propionitrile (): A metabolite of Ruxolitinib with reduced potency, highlighting the importance of the nitrile group for JAK binding .
  • Dichloroacetate Salt (): Enhances solubility and bioavailability compared to the free base .

Preparation Methods

Multi-Step Synthesis from Pyrrolo[2,3-d]Pyrimidine Derivatives

The foundational synthesis of ruxolitinib involves constructing the pyrrolo[2,3-d]pyrimidine core followed by sequential functionalization. A seven-step process outlined in the CHMP assessment report begins with:

  • Formation of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of appropriately substituted precursors.
  • Introduction of the pyrazole moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Enantioselective addition of the cyclopentyl group using organocatalytic methods, such as the aza-Michael reaction, to establish the stereocenter.

Key reaction conditions include:

  • Solvents : Dichloromethane, methanol, or acetonitrile for optimal solubility.
  • Catalysts : Chiral catalysts (e.g., cinchona alkaloids) for enantiomeric control.
  • Temperature : Reactions often proceed at room temperature or under mild heating (25–50°C).

Purification via recrystallization or column chromatography (ethyl acetate/hexane, 1:4) ensures intermediates meet stringent purity criteria (>99% by HPLC).

Organocatalytic Aza-Michael Reaction

A landmark enantioselective synthesis employs an organocatalytic aza-Michael reaction to install the cyclopentyl group (Figure 1).

  • Reagents : (R)- or (S)-configured organocatalysts (e.g., thiourea derivatives).
  • Conditions : Reactions are conducted in dichloromethane at –20°C for 40–48 hours, achieving enantiomeric excess (ee) >98%.
  • Yield : 85–90% after purification by flash chromatography.

This method addresses the challenge of stereochemical control, which is critical for ruxolitinib’s JAK1/2 selectivity.

Deprotection and Final Step Optimization

The final step often involves deprotecting intermediates to yield the free base. For example:

  • Pivalate ester hydrolysis : Treatment with sodium hydroxide (1.0 M in water) in methanol at 20°C for 15 hours cleaves the protecting group, affording ruxolitinib in 100% yield.
  • Acid salt formation : Crystalline forms (e.g., hydrobromic acid salt) are precipitated by adding HBr to the free base in ethanol, yielding materials with X-ray diffraction peaks at 4.3, 14.8, and 18.9° 2θ.

Process Validation and Quality Control

In-Process Controls

The CHMP report mandates rigorous in-process testing:

  • Intermediate purity : HPLC analysis at each step to confirm intermediates meet specifications (e.g., <0.1% impurities).
  • Residual solvents : Gas chromatography (GC) ensures levels comply with ICH guidelines (e.g., methanol <3000 ppm).

Final Product Specifications

Ruxolitinib’s drug substance specification includes:

Parameter Method Acceptance Criteria
Purity HPLC ≥99.5%
Enantiomeric excess Chiral HPLC ≥99.9% (R-configuration)
Water content Karl Fischer ≤0.5% w/w
Crystal form XRPD Matches reference pattern

Stability and Polymorph Considerations

Polymorph Screening

Crystalline forms significantly impact bioavailability and stability. The hydrobromic acid salt (Form A) exhibits superior thermal stability (no degradation at 40°C/75% RH for 24 months) compared to the free base, which is light-sensitive.

Photostability Testing

Exposure to 1200–2400 klux causes discoloration in the free base, necessitating light-protected packaging.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Multi-Step Synthesis 7 steps, recrystallization 70–75% >99.5% High
Organocatalytic Route Aza-Michael reaction, chromatography 85–90% 99.9% Moderate
Salt Formation Acid precipitation, crystallization 95% 99.8% High

Q & A

Q. What is the primary mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, and how is it validated experimentally?

The compound acts as an ATP-competitive inhibitor targeting JAK1 and JAK2 kinases, modulating cytokine signaling pathways critical in myeloproliferative disorders . Validation involves:

  • JAK kinase assays : Measure IC₅₀ values using recombinant JAK1/JAK2 enzymes and ATP analogs.
  • In vitro cellular models : Assess phosphorylation of STAT proteins (e.g., pSTAT3/5) in cytokine-stimulated cell lines.
  • In vivo efficacy : Use murine models of myelofibrosis or rheumatoid arthritis to evaluate splenomegaly reduction or cytokine suppression .

Q. What synthetic routes are commonly employed for synthesizing this compound?

Key steps include:

  • Cyclopentylpropionitrile backbone formation : Alkylation or nucleophilic substitution to introduce the cyclopentyl group.
  • Pyrrolo[2,3-d]pyrimidine coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the heterocyclic core.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol or methanol) to isolate enantiomerically pure forms .

Q. How is the compound structurally characterized post-synthesis?

Basic characterization methods:

  • HPLC-UV : Achiral and chiral HPLC with C18 columns and acetonitrile/water gradients to assess purity and enantiomeric excess .
  • NMR/FTIR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and cyclopentyl stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetic (PK) profiles?

  • PK/PD modeling : Compare JAK1/2 inhibition IC₅₀ values with plasma concentrations in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., hydroxylated derivatives) that may reduce bioavailability.
  • Formulation optimization : Employ lipid-based carriers or prodrug strategies to enhance oral absorption .

Q. What experimental strategies improve JAK1 selectivity over JAK2?

  • X-ray crystallography : Resolve binding modes of the compound with JAK1 vs. JAK2 ATP-binding pockets to identify selectivity-determining residues (e.g., Val⁹⁰⁶ in JAK1 vs. Leu⁹⁵⁵ in JAK2).
  • Structure-activity relationship (SAR) : Modify the pyrazolyl-propanenitrile linker to sterically hinder JAK2 binding while maintaining JAK1 affinity .

Q. How can researchers design experiments to validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Monitor JAK1/2 thermal stability shifts in lysates from treated cells.
  • Phosphoproteomics : Use anti-pSTAT antibodies or multiplex bead-based assays to quantify pathway inhibition in primary patient samples .

Q. What methodologies resolve contradictions in off-target kinase inhibition data?

  • Broad kinase profiling : Screen against panels of 300+ kinases using radiometric (³³P-ATP) or TR-FRET assays.
  • Computational docking : Predict off-target binding using molecular dynamics simulations (e.g., AutoDock Vina) and validate with mutagenesis .

Q. How is X-ray crystallography applied to optimize the compound’s binding affinity?

  • Co-crystallization : Soak the compound with JAK1 kinase domain crystals (PDB: 6SM8) to resolve binding poses.
  • Electrostatic potential mapping : Identify regions for substitution (e.g., nitrile group interactions with Lys⁹⁰⁸) to enhance hydrogen bonding .

Q. What strategies mitigate instability of the pyrrolo[2,3-d]pyrimidine core during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Solvent selection : Use anhydrous DMSO for stock solutions and avoid prolonged exposure to acidic/basic conditions .

Q. How are enantiomeric impurities controlled during synthesis?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases.
  • Asymmetric catalysis : Employ chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP) in key stereogenic steps .

Methodological Tables

Q. Table 1. Key Analytical Methods for Structural Validation

MethodParametersApplicationReference
Chiral HPLC-UVColumn: Chiralpak AD-H; Mobile phase: Heptane/ethanol (80:20)Enantiopurity assessment
X-ray CrystallographyResolution: 1.8 Å; Ligand soaking: 24 hoursBinding mode determination
LC-MS/MSIon source: ESI; Collision energy: 30 eVMetabolite identification

Q. Table 2. Common In Vivo Models for Efficacy Testing

ModelEndpointRelevance to MechanismReference
Rat adjuvant-induced arthritisPaw swelling reduction; pSTAT3 suppressionJAK1/2-dependent cytokine inhibition
JAK2V617F transgenic miceSplenomegaly reversal; hematocrit normalizationMyelofibrosis therapeutic response

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

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